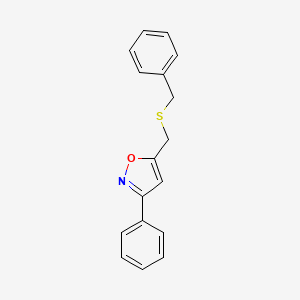

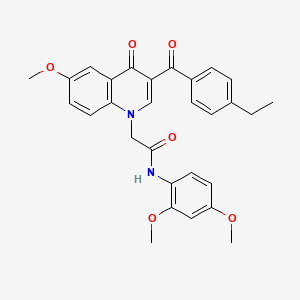

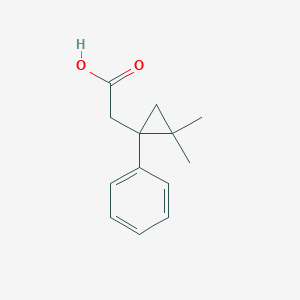

Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzyl sulfides involves a substitution reaction at the sulfur of phosphinic acid thioesters . An unexpected carbon–sulfur bond formation takes place in the reaction between phosphinic acid thioesters and benzyl Grignard reagents . This method for benzyl sulfides has a wide substrate scope and was applicable for the synthesis of a drug analog .Scientific Research Applications

Drug Discovery

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide, containing this isoxazole ring, could potentially be used in the field of drug discovery .

Synthesis of Isoxazoles

Isoxazoles can be synthesized using various methods, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, these metal-catalyzed reactions have several disadvantages such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, alternate metal-free synthetic routes are being developed, and Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide could potentially be used in these synthetic routes .

Antimicrobial Activity

Compounds containing 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines have shown antimicrobial activity . Since Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide contains an isoxazole ring, it could potentially be used to synthesize these compounds and thus, could have antimicrobial applications .

Anticancer Activity

1,3,4-Thiadiazoles have shown anticancer activity . Therefore, Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide could potentially be used to synthesize 1,3,4-thiadiazoles and could have anticancer applications .

Antioxidant Activity

1,3,4-Thiadiazoles have also shown antioxidant activity . Therefore, Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide could potentially be used to synthesize 1,3,4-thiadiazoles and could have antioxidant applications .

Treatment of Alzheimer’s Disease

1,3,4-Thiadiazoles have shown acetylcholinesterase inhibition for the treatment of Alzheimer’s disease . Therefore, Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide could potentially be used to synthesize 1,3,4-thiadiazoles and could have applications in the treatment of Alzheimer’s disease .

properties

IUPAC Name |

5-(benzylsulfanylmethyl)-3-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NOS/c1-3-7-14(8-4-1)12-20-13-16-11-17(18-19-16)15-9-5-2-6-10-15/h1-11H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWYJJCFDJLCMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=CC(=NO2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

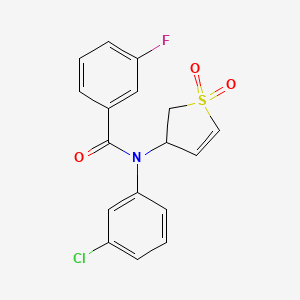

![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2357835.png)

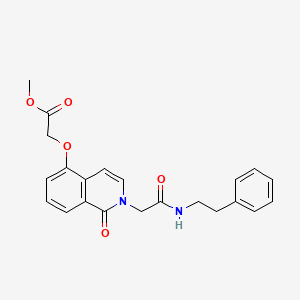

![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2357836.png)

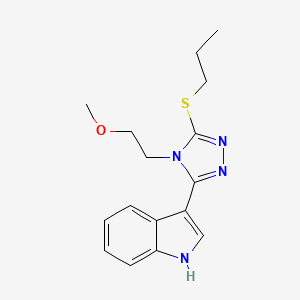

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)

![6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one](/img/structure/B2357841.png)

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2357846.png)

![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)